
Iminostilbene
Overview
Description
Iminostilbene (5H-dibenzo[b,f]azepine) is a tricyclic aromatic amine with the molecular formula C₁₄H₁₁N and a molecular weight of 193.24 g/mol . It is a yellow-to-orange crystalline powder with a melting point of 197–201°C and higher solubility in solvents like tetrahydrofuran (THF) (>100 mg/mL) compared to its derivative carbamazepine (~46 mg/mL in THF) . Structurally, this compound lacks the carboxamide group present in carbamazepine, which significantly influences its intermolecular interactions and crystallization behavior . It serves as a precursor to carbamazepine, a widely used anticonvulsant, and is also implicated in carbamazepine’s metabolic and degradation pathways .
Scientific Research Applications
Pharmacological Applications
1.1 Cardioprotection and Inflammation Modulation
Recent studies have highlighted the cardioprotective effects of iminostilbene, particularly in the context of myocardial ischemia-reperfusion (MI/R) injury. A notable study demonstrated that ISB modulates macrophage inflammation, significantly reducing myocardial injury by targeting pyruvate kinase isozyme type M2 (PKM2). The compound was found to improve cardiac function and decrease the levels of inflammatory cytokines both in vivo and in vitro. Specifically, ISB reduced macrophage-mediated inflammation, leading to enhanced cardiac protection during MI/R events .
1.2 Neuroprotective Effects
This compound exhibits strong anti-neurodegenerative properties. It has been shown to protect neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound's ability to inhibit inflammatory pathways further supports its potential therapeutic role in neuroprotection .
Material Science Applications
2.1 Crystallization Enhancer
This compound has been studied for its role as a crystallization enhancer for other compounds, notably carbamazepine. Research indicates that the presence of this compound significantly accelerates the crystallization process of carbamazepine from hours to mere minutes when used as a precursor. This effect is attributed to this compound's ability to serve as a template for carbamazepine crystallization, promoting more ordered crystal growth .
Application Area | Specific Use Case | Mechanism/Effect |
---|---|---|
Pharmacology | Cardioprotection | Reduces macrophage inflammation via PKM2 targeting |
Neuroprotection | Inhibits apoptosis and oxidative stress | |
Material Science | Crystallization enhancement | Acts as a template for carbamazepine growth |
Synthesis and Characterization
This compound can be synthesized through various methods, including dehydrogenation processes involving iminodibenzyl as a precursor. The synthesis conditions can significantly affect yield and purity, with recent advancements aiming to optimize these parameters for better production efficiency .
Case Studies
4.1 Study on Myocardial Ischemia-Reperfusion Injury
In an experimental setup involving rat models, ISB was administered during induced MI/R injury. Results showed a marked improvement in cardiac function and a reduction in infarct size compared to control groups. This study underscored the potential of ISB as a therapeutic agent in cardiovascular diseases .
4.2 Crystallization Dynamics of Carbamazepine
A detailed investigation into the crystallization dynamics revealed that when ISB was added to carbamazepine solutions, it not only sped up crystallization but also improved the structural integrity of the resulting crystals. This finding suggests practical applications in pharmaceutical manufacturing where rapid crystallization is desired .
Mechanism of Action
The mechanism of action of iminostilbene and its derivatives, such as carbamazepine, involves the inhibition of voltage-gated sodium channels. This stabilizes hyperexcited neurons and suppresses the propagation of excitatory impulses. Additionally, it inhibits the presynaptic reuptake of adenosine, enhancing presynaptic inhibitory modulation of excitatory neurotransmitter release .
Comparison with Similar Compounds
Structural and Functional Differences
Carbamazepine
- Molecular Formula : C₁₅H₁₂N₂O.
- Key Functional Group : Carboxamide (-CONH₂), enabling hydrogen bonding and polymorphism .
- Crystallization : Pristine carbamazepine crystallizes slowly (~hours) into a triclinic polymorph with poor orientational order on silica surfaces .
- Solubility: Lower solubility in THF (~46 mg/mL) compared to iminostilbene .
Phenothiazine and Phenoxazine
- Structural Features: Phenothiazine (C₁₂H₉NS) contains a thiazine ring, while phenoxazine (C₁₂H₉NO) has an oxazine ring. Both are aromatic imines like this compound but exhibit distinct pharmacological activities.
- Pharmacological Activity: Phenoxazine shows superior inhibition of nitric oxide (NO) consumption (IC₅₀ = 19 ± 3 nM) compared to this compound (IC₅₀ = 243 ± 33 nM) .
Iminodibenzyl
- Molecular Formula : C₁₄H₁₃N.
- Role: A precursor to this compound via catalytic dehydrogenation .
- Material Science: In donor–acceptor–donor (D–A–D) triads, iminodibenzyl and this compound differ in photophysical properties. This compound-based compounds exhibit reduced vibronic absorption and lower extinction coefficients compared to iminodibenzyl analogs .
Crystallization Behavior
Key Differences with Carbamazepine
This compound crystallizes before carbamazepine in mixed solutions, forming dendritic structures that template carbamazepine’s growth. This reduces carbamazepine’s crystallization time from hours to minutes and improves orientational order .
Solubility-Driven Dynamics
This compound’s higher solubility delays supersaturation during solvent evaporation, leading to distinct dendritic morphologies compared to carbamazepine’s spherulites .
Pharmacological and Toxicological Profiles
Metabolic Pathways
- This compound is a minor hepatic metabolite of carbamazepine and a degradation byproduct under thermal stress .
Antioxidant Activity
While this compound exhibits antioxidant properties, it is less potent than phenoxazine and phenothiazine in inhibiting NO consumption .
Organic Electronics
- This compound derivatives exhibit dual thermally activated delayed fluorescence (TADF) and room-temperature phosphorescence (RTP) due to their rigid, twisted structures .
- Compared to carbazole-based donors, this compound’s C₂-inserted structure alters charge-transfer properties, enabling unique optoelectronic applications .
Pharmaceutical Manufacturing
This compound’s templating effect on carbamazepine crystallization offers a scalable method for producing oriented drug films with faster dissolution rates, critical for rapid therapeutic action .
Biological Activity
Iminostilbene (ISB) is a dibenzoazepine compound known for its diverse biological activities, particularly in the fields of cardioprotection, neuroprotection, and anti-inflammatory responses. This article reviews the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.
This compound is chemically related to carbamazepine, a widely used anticonvulsant and mood-stabilizing drug. Its structural properties allow it to interact with various biological targets, leading to multiple therapeutic effects. The primary mechanism involves modulation of key enzymes and inflammatory pathways.
- Molecular Target : Recent studies have identified pyruvate kinase isozyme type M2 (PKM2) as a significant target of ISB. By binding to PKM2, ISB reduces macrophage inflammation, which is crucial in conditions like myocardial ischemia/reperfusion (MI/R) injury .
1. Cardioprotective Effects
This compound has demonstrated robust cardioprotective properties in both in vivo and in vitro studies. Key findings include:
- In Vivo Studies : In rat models of MI/R injury, ISB improved cardiac function and reduced myocardial infarction by inhibiting macrophage-mediated inflammation. This was evidenced by decreased levels of inflammatory cytokines .
- In Vitro Studies : ISB significantly inhibited the transcription and expression levels of pro-inflammatory cytokines in macrophages, suggesting its potential as an anti-inflammatory agent .
2. Neuroprotective Properties
ISB exhibits strong neuroprotective effects, particularly against neurodegenerative diseases:
- Anti-apoptotic Effects : Research indicates that ISB has anti-apoptotic properties that contribute to neuronal protection under stress conditions. It operates effectively at low concentrations, enhancing neuronal survival .
- Oxidative Stress Reduction : ISB has been shown to reduce oxidative stress markers in neuronal cells, further supporting its role in neuroprotection .
Table 1: Summary of Key Studies on this compound
Case Study Insights
- A study highlighted the role of 2-hydroxythis compound, a metabolite of carbamazepine, which was found to activate inflammasomes in immune cells. This suggests that while ISB has protective effects, its metabolites may also play a role in inflammatory responses .
- Another investigation into the anti-neurodegenerative properties of ISB showed significant reductions in markers associated with neuronal death under oxidative stress conditions .
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for iminostilbene, and what methodological factors are critical for optimizing yield?
this compound is commonly synthesized via imine formation between aromatic aldehydes and amines. Key considerations include:
- Base selection : Stronger bases like potassium bis(trimethylsilyl)amide can improve yields by enhancing deprotonation efficiency during imine formation .
- Substituent effects : Electron-donating groups (e.g., methoxy) on aldehydes may stabilize intermediates, though results remain inconclusive and require systematic screening .
- Catalytic dehydrogenation : Iron-containing oxides catalyze the dehydrogenation of iminodibenzyl to this compound under steam atmospheres, with temperature and catalyst composition impacting reaction efficiency .
Q. How should researchers address low yields and impurities in this compound synthesis?
Methodological adjustments include:
- Purification protocols : Column chromatography or recrystallization to isolate pure this compound from byproducts.
- Alternative characterization : If NMR is unavailable (e.g., due to equipment issues), use mass spectrometry or HPLC to confirm purity and structure .
- Reaction monitoring : TLC or in-situ IR spectroscopy to track reaction progress and optimize termination points .
Q. What analytical techniques are essential for characterizing this compound and its derivatives?
- Spectroscopic methods : NMR (¹H/¹³C) for structural elucidation, though impurities may complicate interpretation .
- Thermal analysis : Melting point determination (197–199°C) as a purity indicator .
- Chromatography : HPLC or GC-MS to quantify yields and detect side products .
Advanced Research Questions
Q. How do electronic effects of substituents influence this compound synthesis efficiency?
Systematic studies using aldehydes with electron-donating (e.g., 4-dimethylaminobenzaldehyde) or withdrawing (e.g., 4-nitrobenzaldehyde) groups reveal:
- Electron-rich systems : May stabilize intermediates via resonance, but steric hindrance can offset benefits.
- Electron-poor systems : Accelerate imine formation kinetics but risk side reactions like hydrolysis. Contradictory data suggest solvent polarity and base strength modulate these effects, requiring multivariate experimental designs .
Q. How can researchers resolve contradictions in experimental data, such as inconsistent yields across studies?
- Reproducibility checks : Adhere to standardized protocols (e.g., Beilstein Journal guidelines) for reporting reaction conditions, including solvent purity, temperature gradients, and catalyst activation .
- Data triangulation : Cross-validate results using complementary techniques (e.g., XRD for crystallinity, elemental analysis for stoichiometry) .
- Meta-analysis : Compare findings with prior studies on analogous systems (e.g., iminodibenzyl dehydrogenation) to identify trends or outliers .
Q. What strategies enable rational design of this compound derivatives for specific applications?
- Functionalization : Introduce substituents (e.g., methoxy groups at the 10-position) to modify electronic properties or bioactivity. For example, 10-methoxy this compound derivatives are precursors to anticonvulsant agents .
- Computational modeling : DFT calculations to predict substituent effects on stability and reactivity before synthesis .
Q. How can catalytic systems for this compound synthesis be optimized?
- Catalyst screening : Test transition-metal oxides (e.g., Fe₃O₄ vs. CuO) for dehydrogenation activity, focusing on surface area and redox properties .
- Kinetic studies : Use Arrhenius plots to determine activation energies and identify rate-limiting steps .
Q. Methodological and Ethical Considerations
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Hazard classification : Classified as UN3077 (environmentally hazardous solid), requiring sealed containers and proper ventilation during synthesis .
- Waste disposal : Follow institutional guidelines for organic solvents and heavy-metal catalysts to minimize environmental release .
Q. How should researchers structure this compound studies to ensure clarity and reproducibility?
Properties
IUPAC Name |
11H-benzo[b][1]benzazepine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N/c1-3-7-13-11(5-1)9-10-12-6-2-4-8-14(12)15-13/h1-10,15H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGTWRLJTMHIQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=CC=CC=C3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871625 | |
Record name | Iminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
256-96-2 | |
Record name | Dibenz[b,f]azepine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=256-96-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dibenzazepine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000256962 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iminostilbene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123458 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iminostilbene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871625 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5H-dibenz[b,f]azepine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.428 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DIBENZAZEPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J411KQJ8C2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.